(3alpha,5beta,6alpha)-6-Bromo-3-[(ethoxycarbonyl)oxy]-7-oxo-cholan-24-oic Acid Methyl Ester
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Overview
Description
Methyl (4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate is a complex organic compound with a unique structure It belongs to the class of steroids and is characterized by the presence of a bromine atom, an ethoxycarbonyl group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate involves multiple steps, starting from readily available steroid precursors. The key steps include:
Bromination: Introduction of the bromine atom at the desired position using bromine or a brominating agent like N-bromosuccinimide.
Esterification: Formation of the ethoxycarbonyl group through esterification reactions using ethyl chloroformate and a suitable base.
Oxidation and Reduction: Oxidation of specific hydroxyl groups to ketones followed by selective reduction to achieve the desired stereochemistry.
Methylation: Introduction of the methyl ester group using methyl iodide and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and esterification steps, as well as advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.
Reduction: Selective reduction of ketones to hydroxyl groups can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biology, the compound is studied for its potential biological activities. Its steroidal structure suggests that it may interact with biological receptors and enzymes, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with steroid receptors could make it useful in the treatment of hormonal disorders and other conditions.
Industry
In industry, the compound can be used as an intermediate in the synthesis of other valuable chemicals. Its unique structure and reactivity make it a versatile tool for chemical manufacturing.
Mechanism of Action
The mechanism of action of methyl (4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate involves its interaction with specific molecular targets, such as steroid receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular metabolism, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-6-chloro-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate
- Methyl (4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-6-fluoro-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate
Uniqueness
The uniqueness of methyl (4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate lies in the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro and fluoro analogs
Properties
IUPAC Name |
methyl (4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H43BrO6/c1-6-34-26(32)35-17-11-13-28(4)20-12-14-27(3)18(16(2)7-10-22(30)33-5)8-9-19(27)23(20)25(31)24(29)21(28)15-17/h16-21,23-24H,6-15H2,1-5H3/t16-,17-,18-,19+,20+,21+,23+,24-,27-,28-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQKRWDYSBXXEM-IQDKFTAJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1CCC2(C3CCC4(C(C3C(=O)C(C2C1)Br)CCC4C(C)CCC(=O)OC)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C(=O)[C@@H]([C@@H]2C1)Br)CC[C@@H]4[C@H](C)CCC(=O)OC)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43BrO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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